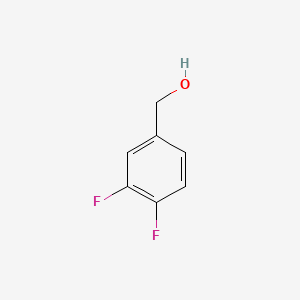

3,4-Difluorobenzyl alcohol

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3,4-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2O/c8-6-2-1-5(4-10)3-7(6)9/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNQLTCVBSGVGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60234243 | |

| Record name | 3,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85118-05-4 | |

| Record name | 3,4-Difluorobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Difluorobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-Difluorobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60234243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-difluorobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4-Difluorobenzyl alcohol chemical properties

A Technical Guide to 3,4-Difluorobenzyl Alcohol: Chemical Properties, Synthesis, and Applications in Drug Discovery

Experimental Protocols

Synthesis of this compound via Reduction of 3,4-Difluorobenzaldehyde

This protocol details the reduction of 3,4-difluorobenzaldehyde to this compound using sodium borohydride in ethanol.

Materials:

-

3,4-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (95%)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Diethyl ether or Dichloromethane

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3,4-difluorobenzaldehyde (1.0 eq) in 95% ethanol.

-

Cool the solution in an ice bath with stirring.

-

Slowly add sodium borohydride (1.2 eq) portion-wise to the cooled solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Add deionized water to the residue and extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (saturated NaCl solution).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield this compound.

Workflow Diagram:

Oxidation of this compound to 3,4-Difluorobenzaldehyde

This protocol describes the oxidation of this compound to 3,4-difluorobenzaldehyde using pyridinium chlorochromate (PCC).

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Celite® or silica gel

-

Anhydrous diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, suspend PCC (1.5 eq) in anhydrous DCM.

-

Add Celite® or silica gel to the suspension.

-

In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM.

-

Add the alcohol solution to the PCC suspension in one portion.

-

Stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for 15 minutes.

-

Filter the mixture through a pad of Celite® or silica gel, washing the filter cake with anhydrous diethyl ether.

-

Combine the filtrates and concentrate under reduced pressure to yield 3,4-difluorobenzaldehyde.

Workflow Diagram:

Applications in Drug Development

The unique physicochemical properties endowed by the difluorinated phenyl ring make this compound a desirable building block in medicinal chemistry. The fluorine atoms can modulate pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through various non-covalent interactions.

Role in the Synthesis of RORγt Inverse Agonists

A significant application of the 3,4-difluorobenzyl moiety is in the development of Retinoic acid receptor-related Orphan Receptor gamma t (RORγt) inverse agonists. RORγt is a nuclear receptor that plays a critical role in the differentiation of Th17 cells, which are key mediators of inflammation in autoimmune diseases such as psoriasis and rheumatoid arthritis. Inverse agonists of RORγt can suppress its activity, thereby reducing the production of pro-inflammatory cytokines like IL-17.

The 3,4-difluorobenzyl group is often incorporated into the core structures of RORγt inverse agonists to enhance their potency and pharmacokinetic properties.

Signaling Pathway and Mechanism of Action:

Safety and Handling

This compound is classified as an irritant. It can cause skin, eye, and respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the realm of drug discovery. Its distinct electronic properties, conferred by the two fluorine atoms, provide medicinal chemists with a tool to fine-tune the pharmacological profiles of drug candidates. The detailed protocols and application insights provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate in their scientific endeavors.

An In-depth Technical Guide to 3,4-Difluorobenzyl Alcohol (CAS: 85118-05-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Difluorobenzyl alcohol, a key fluorinated building block in synthetic and medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic profile, reactivity, and safety information, presented in a format tailored for researchers and professionals in drug development.

Chemical and Physical Properties

This compound is a colorless to light-colored liquid at room temperature. Its physical and chemical properties are summarized in the table below, providing essential data for experimental design and process development.

| Property | Value | Source |

| CAS Number | 85118-05-4 | |

| Molecular Formula | C₇H₆F₂O | [1] |

| Molecular Weight | 144.12 g/mol | |

| Appearance | Colorless to Red to Green clear liquid | |

| Density | 1.262 g/mL at 25 °C | |

| Boiling Point | 486.92 K (213.77 °C) (Joback Calculated) | [2] |

| Melting Point | 282.11 K (8.96 °C) (Joback Calculated) | [2] |

| Flash Point | 98 °C (208.4 °F) - closed cup | |

| Refractive Index (n20/D) | 1.49 | |

| LogP (Octanol/Water Partition Coefficient) | 1.457 (Crippen Calculated) | [2] |

| Water Solubility (log10WS) | -2.28 (Crippen Calculated) | [2] |

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reduction of a corresponding carbonyl compound, typically 3,4-difluorobenzoic acid or its derivatives.

Experimental Protocol: Reduction of 3,4-Difluorobenzoyl Chloride with Sodium Borohydride

This protocol is adapted from a general procedure for the synthesis of fluorinated benzyl alcohols.[3]

Materials:

-

3,4-Difluorobenzoyl chloride

-

Sodium borohydride (NaBH₄)

-

Anhydrous ether solvent (e.g., Glycol dimethyl ether, Diethylene glycol dimethyl ether)

-

Water

-

Dichloromethane

-

Nitrogen gas

Procedure:

-

In a four-necked flask equipped with a stirrer and under a nitrogen atmosphere, dissolve sodium borohydride (0.3 to 0.6 molar equivalents relative to the benzoyl chloride) in water.

-

Cool the solution to 5 °C.

-

In a separate vessel, activate the sodium borohydride by complexing it with a small amount of an ether solvent.

-

Slowly add the 3,4-difluorobenzoyl chloride dropwise to the aqueous sodium borohydride solution, maintaining the temperature between 0-10 °C. This reaction is exothermic and will generate gas. The addition should take approximately 3 hours.

-

After the addition is complete, continue stirring at this temperature for an additional hour.

-

Add dichloromethane to the reaction mixture and stir for 10 minutes.

-

Filter the mixture to remove insoluble inorganic salts and wash the filter cake with dichloromethane.

-

Combine the filtrates and separate the organic layer.

-

Recover the dichloromethane by distillation to yield the this compound product.

Diagram: Synthesis Workflow

References

3,4-Difluorobenzyl alcohol molecular weight and formula

An In-depth Technical Guide on 3,4-Difluorobenzyl Alcohol

This document provides a concise technical overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in the field of drug development.

Physicochemical Data

The fundamental molecular properties of this compound are summarized in the table below. This information is critical for a variety of applications, including stoichiometry in chemical reactions, analytical characterization, and computational modeling.

| Parameter | Value | Citations |

| Molecular Formula | C₇H₆F₂O | [1][2] |

| Linear Formula | F₂C₆H₃CH₂OH | |

| Molecular Weight | 144.12 g/mol | [1][3] |

| CAS Number | 85118-05-4 | [2] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula were not available in the provided search results. These properties are typically determined through standard analytical techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Molecular Information Pathway

The following diagram illustrates the logical relationship between the chemical name, its empirical and linear formulas, and its resulting molecular weight.

Caption: Logical flow from chemical identity to molecular properties.

References

Physical properties of 3,4-Difluorobenzyl alcohol (density, boiling point)

An In-depth Technical Guide to the Physical Properties of 3,4-Difluorobenzyl Alcohol

This technical guide provides a detailed overview of the key physical properties of this compound, specifically its density and boiling point. The information is intended for researchers, scientists, and professionals in the field of drug development who require accurate and reliable data for their work. This document includes a summary of the physical properties, detailed experimental protocols for their determination, and a logical workflow for the characterization of such compounds.

Physical Properties of this compound

This compound is a fluorinated aromatic alcohol with the chemical formula F₂C₆H₃CH₂OH. Its physical properties are crucial for its handling, application, and integration into various chemical syntheses.

Data Summary

The experimentally determined and estimated physical properties of this compound are summarized in the table below for quick reference.

| Physical Property | Value | Conditions | Source |

| Density | 1.262 g/mL | at 25 °C (lit.) | [1][2] |

| Boiling Point | 101.45 °C | (rough estimate) | [1] |

It is important to note that the provided boiling point is a rough estimate and should be considered as such in any experimental design or theoretical calculation.

Experimental Protocols

The following sections detail the standard methodologies for the determination of the density and boiling point of liquid compounds like this compound.

Determination of Density

The density of a liquid is its mass per unit volume. Several methods can be employed for its determination, with the choice depending on the required accuracy and the available equipment.

Method 1: Using a Digital Density Meter

This method, often compliant with ASTM D4052, utilizes an oscillating U-tube to provide highly accurate and rapid measurements.

-

Apparatus : Digital density meter with an oscillating U-tube, syringe or autosampler.

-

Procedure :

-

Calibrate the instrument with dry air and a standard of known density (e.g., deionized water) at the desired temperature (25 °C).

-

Introduce a small volume of this compound into the oscillating U-tube using a syringe or an autosampler. Ensure that no air bubbles are present in the sample cell, as they will significantly affect the results.

-

The instrument measures the change in the oscillation frequency of the U-tube caused by the mass of the sample.

-

The density is automatically calculated from the oscillation period and displayed by the instrument. The accepted units of measurement for density according to ASTM are kilograms per cubic meter ( kg/m ³) or grams per milliliter (g/mL).[1]

-

Method 2: Using a Pycnometer

A pycnometer is a flask with a specific, accurately known volume, which allows for the precise determination of the density of a liquid.

-

Apparatus : Pycnometer (e.g., Gay-Lussac or Bingham type), analytical balance, thermostatically controlled water bath.

-

Procedure :

-

Thoroughly clean and dry the pycnometer and weigh it accurately on an analytical balance.

-

Fill the pycnometer with this compound, ensuring the liquid reaches the calibration mark. A ground-glass stopper with a capillary is used to ensure the volume is consistent.

-

Place the filled pycnometer in a thermostatically controlled water bath set at 25 °C to allow the liquid to reach thermal equilibrium.

-

Remove the pycnometer from the bath, carefully wipe it dry, and weigh it again.

-

The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

-

The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

-

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

Method 1: Capillary Method (Siwoloboff Method)

This micro-method is suitable when only a small amount of the substance is available.

-

Apparatus : Thiele tube or a melting point apparatus (e.g., MelTemp), thermometer, a small test tube (fusion tube), and a capillary tube sealed at one end.

-

Procedure :

-

Place a small amount (a few milliliters) of this compound into the fusion tube.

-

Invert a capillary tube (sealed at one end) and place it into the fusion tube with the open end downwards.

-

Attach the fusion tube to a thermometer and place the assembly in a Thiele tube containing a high-boiling liquid (e.g., mineral oil or silicone oil) or in the heating block of a melting point apparatus.

-

Heat the apparatus gently. As the temperature rises, air trapped in the capillary tube will expand and escape as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

-

Method 2: Distillation Method

For larger quantities of the substance, a simple distillation can be used to determine the boiling point.

-

Apparatus : Distillation flask, condenser, receiving flask, thermometer, and a heating mantle.

-

Procedure :

-

Place a volume of this compound (e.g., 5-10 mL) and a few boiling chips or a magnetic stir bar into the distillation flask.

-

Set up the distillation apparatus. The thermometer bulb should be positioned so that its top is level with the bottom of the side arm of the distillation flask.

-

Heat the flask gently. The liquid will begin to boil and its vapor will rise and surround the thermometer bulb.

-

The temperature will stabilize at the boiling point of the liquid as the vapor condenses in the condenser and is collected in the receiving flask.

-

Record the temperature at which a steady distillation rate is achieved. This temperature is the boiling point. It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

-

Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the experimental determination of the physical properties of a liquid chemical substance like this compound.

Caption: Logical workflow for determining the density and boiling point of a liquid.

References

An In-depth Technical Guide to the Solubility of 3,4-Difluorobenzyl Alcohol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Difluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its solubility in organic solvents is a critical parameter for reaction optimization, purification, formulation, and drug delivery system design. This technical guide provides a comprehensive overview of the theoretical and practical aspects of the solubility of this compound. While specific quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature, this guide furnishes detailed experimental protocols to enable researchers to determine these values accurately.

Introduction

This compound (CAS No: 85118-05-4), with the molecular formula C₇H₆F₂O, is a fluorinated aromatic alcohol. The presence of two fluorine atoms on the benzene ring significantly influences its physicochemical properties, including polarity, hydrogen bonding capacity, and, consequently, its solubility profile. An understanding of its solubility is paramount for its application in synthetic chemistry and pharmaceutical sciences.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of this compound in a given organic solvent is governed by the balance of intermolecular forces between the solute and solvent molecules.

-

Polarity: The hydroxyl (-OH) group in this compound imparts polarity and the ability to act as a hydrogen bond donor and acceptor. The difluorinated benzene ring also contributes to the molecule's polarity. Therefore, it is expected to be soluble in polar organic solvents.

-

Hydrogen Bonding: The ability of the hydroxyl group to form hydrogen bonds is a primary driver of its solubility in protic solvents like alcohols (e.g., methanol, ethanol) and its moderate solubility in water.

-

Van der Waals Forces: The aromatic ring contributes to van der Waals interactions, which will influence its solubility in less polar and aromatic solvents (e.g., toluene).

Based on these principles, this compound is anticipated to exhibit good solubility in polar protic and aprotic solvents.

Quantitative Solubility Data

| Solvent | Chemical Class | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method Used |

| Methanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Isopropanol | Polar Protic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Acetone | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Ethyl Acetate | Polar Aprotic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Toluene | Non-polar Aromatic | 25 | Data to be determined | Data to be determined | Shake-Flask |

| Hexane | Non-polar Aliphatic | 25 | Data to be determined | Data to be determined | Shake-Flask |

Experimental Protocols for Solubility Determination

To obtain reliable and reproducible solubility data, standardized experimental protocols are essential. The "shake-flask" method is a widely recognized and reliable technique for determining equilibrium solubility.[1]

This method is considered the gold standard for determining thermodynamic solubility.[1][2]

Principle: An excess amount of the solute (this compound) is equilibrated with the solvent of interest at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment:

-

This compound (high purity)

-

Organic solvents of interest (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solute after equilibration.

-

Solvent Addition: Add a known volume of the desired organic solvent to the vial.

-

Equilibration: Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient duration to reach equilibrium (typically 24-48 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24h and 48h) to ensure the concentration is constant.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved particles.

-

Quantification:

-

Gravimetric Analysis: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is evaporated, and the container with the residue is weighed again. The mass of the dissolved solute can then be determined.[3][4] This method is straightforward but requires careful handling to avoid loss of material.

-

Spectroscopic Analysis: Prepare a calibration curve of this compound in the solvent of interest using a series of known concentrations. Dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve. Measure the absorbance of the diluted solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance (λmax). Calculate the concentration of the solute in the saturated solution.[5][6]

-

Chromatographic Analysis (HPLC): Prepare a calibration curve by injecting known concentrations of this compound. Inject a known volume of the diluted filtered saturated solution into the HPLC system and determine the concentration based on the peak area.

-

Calculation: The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

g/100 mL: (Mass of solute in g / Volume of solvent in mL) x 100

-

mol/L: (Mass of solute in g / Molecular weight of solute) / Volume of solvent in L

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method followed by spectroscopic analysis.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively published, this technical guide provides the necessary theoretical background and detailed experimental protocols for its determination. The presented shake-flask method, coupled with appropriate analytical techniques, will enable researchers to generate accurate and reliable solubility data. This information is invaluable for optimizing synthetic procedures, developing robust purification methods, and designing effective formulations for pharmaceutical and other applications. It is recommended that solubility is determined at various temperatures to fully characterize the thermodynamic properties of the system.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3,4-Difluorobenzyl Alcohol

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,4-Difluorobenzyl alcohol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis who utilize NMR spectroscopy for structural elucidation. This document presents quantitative NMR data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding of the spectral features of this compound.

Molecular Structure and Atom Numbering

The chemical structure of this compound is depicted below, with atoms numbered for unambiguous assignment of NMR signals. This numbering scheme will be referenced throughout the data tables and spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded on a 500 MHz spectrometer in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration |

| H2 | 7.85–7.65 | m | - | 1H |

| H5 | 7.25–7.14 | m | - | 1H |

| H6 | 7.01 | t | 8.4 | 1H |

| H7 (CH₂) | 3.92 | s | - | 2H |

| H8 (OH) | 1.66 | s | - | 1H |

Table 1: ¹H NMR Data for this compound.[1]

Spectral Interpretation:

-

The aromatic region (7.0-8.0 ppm) displays signals for the three protons on the benzene ring. The complex multiplicity ("m") for H2 and H5 is due to coupling with each other and with the adjacent fluorine atoms.

-

The signal for H6 appears as a triplet with a coupling constant of 8.4 Hz.[1]

-

The benzylic protons (H7) of the -CH₂OH group appear as a singlet at 3.92 ppm, indicating no significant coupling with neighboring protons.[1]

-

The hydroxyl proton (H8) also appears as a singlet at 1.66 ppm; its chemical shift can be variable and is dependent on concentration and temperature.[1]

¹³C NMR Spectral Data

The ¹³C NMR spectrum was acquired in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in ppm, and the carbon-fluorine coupling constants (JC-F) are given in Hertz (Hz).

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) Hz |

| C1 | 165.78 | d | 2.6 |

| C2 | 114.27 | s | - |

| C3 | 117.62 | d | 27.5 |

| C4 | 153.01 | s | - |

| C5 | 126.52 | d | 3.4 |

| C6 | 116.45 | s | - |

| C7 (CH₂) | 52.19 | s | - |

Table 2: ¹³C NMR Data for this compound.[1]

Spectral Interpretation:

-

The spectrum shows seven distinct carbon signals, corresponding to the seven carbon atoms in the molecule.

-

The carbons directly bonded to fluorine (C3) and those in close proximity (C1, C5) exhibit splitting, appearing as doublets ("d") due to carbon-fluorine coupling.

-

The magnitude of the coupling constant (JC-F) is dependent on the number of bonds separating the carbon and fluorine atoms. For instance, the one-bond coupling for C3 is significantly larger (27.5 Hz) than the multi-bond couplings for C1 and C5.[1]

-

The benzylic carbon (C7) is observed at 52.19 ppm.[1]

Experimental Protocols

The acquisition of high-quality NMR spectra is contingent upon meticulous sample preparation and appropriate instrument parameterization.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[2]

-

Solvent Selection: Use a deuterated solvent that completely dissolves the analyte. Deuterated chloroform (CDCl₃) is a common choice for nonpolar organic compounds.[2]

-

Dissolution: Add approximately 0.6 mL of the deuterated solvent to the vial.[2] To ensure a homogeneous solution, gently vortex or sonicate the mixture.

-

Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, high-quality 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing chemical shifts to 0.00 ppm.[2]

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR spectra using a modern spectrometer.

Caption: General experimental workflow for NMR spectroscopy.

-

Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent to compensate for any magnetic field drift during the experiment.[2]

-

Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process, which can be automated or manual, is crucial for obtaining sharp, well-resolved spectral lines.[2]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (e.g., ¹H or ¹³C) to ensure maximum signal-to-noise ratio.[2]

-

Parameter Setup: Key acquisition parameters such as the number of scans, spectral width, and relaxation delay are defined. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.[2]

-

Data Acquisition: The pulse sequence is executed, and the resulting Free Induction Decay (FID) signal is recorded.

-

Data Processing: The time-domain FID signal is converted into a frequency-domain spectrum via a Fourier Transform. The spectrum is then phased and baseline-corrected for accurate analysis.

References

Mass Spectrometry Fragmentation of 3,4-Difluorobenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry (MS) fragmentation behavior of 3,4-Difluorobenzyl alcohol. The information contained herein is intended to support researchers, scientists, and drug development professionals in the structural elucidation and analysis of this and related fluorinated aromatic compounds. This document details a standard experimental protocol for analysis, presents quantitative fragmentation data, and illustrates the primary fragmentation pathways.

Introduction

This compound (C₇H₆F₂O, Molar Mass: 144.12 g/mol ) is a fluorinated aromatic alcohol of interest in medicinal chemistry and materials science. Understanding its fragmentation pattern under mass spectrometric conditions is crucial for its identification and characterization in complex matrices. Electron ionization (EI) mass spectrometry is a standard technique for the analysis of volatile compounds like this compound, providing a reproducible fragmentation pattern that serves as a chemical fingerprint. This guide will focus on the fragmentation pathways observed under typical EI-MS conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following protocol outlines a typical method for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

2.1. Sample Preparation A dilute solution of this compound is prepared in a high-purity volatile solvent, such as methanol or dichloromethane, at a concentration of approximately 1 mg/mL.

2.2. Gas Chromatography (GC) Conditions

-

Injection Port:

-

Mode: Splitless

-

Temperature: 250 °C

-

Injection Volume: 1 µL

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of this analyte.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

2.3. Mass Spectrometry (MS) Conditions

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Mass Range: Scan from m/z 40 to 200.

-

Solvent Delay: A solvent delay of 3-5 minutes is employed to prevent filament damage from the solvent peak.

Experimental Workflow

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 3,4-Difluorobenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic properties of 3,4-Difluorobenzyl alcohol. It details the expected vibrational frequencies, provides a standardized experimental protocol for spectral acquisition, and outlines a logical workflow for analysis. This information is critical for the identification, characterization, and quality control of this compound in research and development settings.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1] By passing infrared radiation through a sample, specific frequencies are absorbed, corresponding to the vibrational energies of the molecular bonds.[2] For this compound (C₇H₆F₂O), the IR spectrum provides a unique fingerprint, revealing key information about its hydroxyl (-OH), aromatic (C=C), and carbon-fluorine (C-F) functionalities.

The structure of this compound incorporates a difluorinated benzene ring attached to a hydroxymethyl group. The key vibrational modes that are characteristic of this structure include:

-

O-H Stretching: The hydroxyl group gives rise to a very prominent, broad absorption band due to hydrogen bonding.

-

C-O Stretching: The stretch of the carbon-oxygen single bond in the primary alcohol group is also a key diagnostic peak.[2]

-

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the benzene ring appear at wavenumbers slightly higher than those of aliphatic C-H bonds.[2]

-

Aromatic C=C Stretching: The carbon-carbon double bonds within the aromatic ring produce a series of characteristic absorptions.[2]

-

C-F Stretching: The carbon-fluorine bonds are expected to show strong absorption in the fingerprint region of the spectrum.[3]

-

C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring.[3]

Predicted Infrared Absorption Data

The following table summarizes the expected characteristic infrared absorption peaks for this compound based on established correlation tables.[1][2][3][4][5] The exact position of these peaks can be influenced by the physical state of the sample and intermolecular interactions, such as hydrogen bonding.[6]

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3550 - 3200 | O-H Stretch (Alcohol) | Strong, Broad | The broadness is a result of intermolecular hydrogen bonding.[1][2] |

| ~3030 | C-H Stretch (Aromatic) | Variable | Typically appears just above 3000 cm⁻¹.[1][2] |

| 2950 - 2850 | C-H Stretch (Aliphatic - CH₂) | Medium to Strong | Corresponds to the methylene group (-CH₂OH).[1] |

| 1600 - 1475 | C=C Stretch (Aromatic Ring) | Medium to Weak | A series of peaks is characteristic of the aromatic ring.[2] |

| 1400 - 1000 | C-F Stretch | Strong | Aryl fluorides show strong absorptions in this region.[3] |

| 1260 - 1050 | C-O Stretch (Primary Alcohol) | Strong | This is a key indicator of the alcohol functional group.[2] |

| 860 - 800 | C-H Bend (Aromatic, out-of-plane) | Strong | The position is indicative of a 1,2,4-trisubstituted benzene ring.[3] |

Experimental Protocol for IR Spectral Acquisition

This section details a standard procedure for obtaining a high-quality FT-IR spectrum of this compound.

3.1. Materials and Equipment

-

This compound sample

-

Fourier Transform Infrared (FT-IR) Spectrometer with a detector covering the mid-IR range (4000-400 cm⁻¹)[7]

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide crystal

-

Alternatively, for transmission measurements: Potassium Bromide (KBr) plates (for liquid film) or KBr powder and a pellet press (for solid dispersion)[1]

-

Spatula and pipette

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free wipes

3.2. Sample Preparation

The choice of sample preparation depends on the physical state of the this compound and the available equipment. The ATR method is often preferred for its simplicity and speed.

-

Method 1: Attenuated Total Reflectance (ATR)

-

Ensure the ATR crystal is clean by wiping it with a lint-free wipe lightly moistened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place a small amount of the this compound sample directly onto the center of the ATR crystal. If the sample is a solid, ensure it covers the crystal surface.

-

Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.

-

Proceed with the spectral acquisition.

-

-

Method 2: Liquid Film (for liquid samples)

-

Place one or two drops of the liquid this compound onto the surface of a clean KBr plate.

-

Carefully place a second KBr plate on top, spreading the liquid into a thin, uniform film.

-

Mount the plates in the spectrometer's sample holder and acquire the spectrum.

-

3.3. Data Acquisition

-

Place the prepared sample into the spectrometer's sample compartment.

-

Configure the spectrometer software with the following typical parameters:

-

Spectral Range: 4000 to 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Initiate the scan to collect the sample spectrum.

-

After data collection, process the spectrum as needed (e.g., baseline correction, smoothing).

-

Label the significant peaks with their corresponding wavenumbers.

3.4. Post-Measurement Cleaning

-

ATR: Retract the pressure arm, remove the sample with a spatula or wipe, and clean the crystal surface thoroughly with a solvent-moistened wipe.

-

KBr Plates: Separate the plates, clean them with a dry solvent (if necessary), and store them in a desiccator to prevent fogging from atmospheric moisture.

Workflow and Data Interpretation

The following diagram illustrates the logical workflow for the IR spectroscopic analysis of this compound.

Caption: Experimental workflow for IR analysis.

Interpretation Steps:

-

O-H Stretch: Look for a strong, broad band in the 3550-3200 cm⁻¹ region. Its presence is a strong confirmation of the alcohol functional group.

-

C-H Stretches: Identify the aromatic C-H stretches above 3000 cm⁻¹ and the aliphatic C-H stretches from the -CH₂- group below 3000 cm⁻¹.

-

Fingerprint Region (< 1500 cm⁻¹): This complex region contains a wealth of structural information.

-

Locate the aromatic C=C stretching bands between 1600-1475 cm⁻¹.

-

Identify the strong C-O stretching absorption of the primary alcohol around 1260-1050 cm⁻¹.

-

Pinpoint the strong C-F stretching vibrations, expected between 1400-1000 cm⁻¹.

-

Analyze the C-H out-of-plane bending region (e.g., 860-800 cm⁻¹) to confirm the aromatic substitution pattern.

-

-

Final Confirmation: The combination of all identified peaks should be consistent with the structure of this compound. Comparing the acquired spectrum to a reference spectrum from a spectral database, if available, provides the highest level of confirmation.[6][8][9]

References

- 1. IR Absorption Table [webspectra.chem.ucla.edu]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 4. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 5. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 6. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 7. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 8. Spectral Database for Organic Compounds | re3data.org [re3data.org]

- 9. Spectral Databases for Infrared | IRUG [irug.org]

3,4-Difluorobenzyl alcohol safety data sheet (SDS) and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the safety data, handling precautions, and experimental testing protocols for 3,4-Difluorobenzyl alcohol (CAS RN: 85118-05-4). The information is compiled to assist laboratory personnel in minimizing risks and ensuring safe operational procedures.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆F₂O | [1][2] |

| Molecular Weight | 144.12 g/mol | [2] |

| Appearance | Colorless to Red to Green clear liquid | |

| Boiling Point | 197 °C (approx. 101.45 °C at reduced pressure) | [1][3] |

| Melting Point | 9 °C | [3] |

| Flash Point | 97 °C (208.4 °F) - closed cup | [2][4] |

| Density | 1.262 g/mL at 25 °C | [1][2] |

| Refractive Index | n20/D 1.49 | [1][2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications and statements according to the Globally Harmonized System (GHS).

| Hazard Class | GHS Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to ensure personnel safety and maintain the integrity of the chemical.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for the specific laboratory operations. The following provides general guidance:

| Protection Type | Recommendation |

| Eye/Face Protection | Wear chemical safety goggles and/or a face shield. |

| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact. |

| Respiratory Protection | If ventilation is inadequate or there is a risk of inhaling vapors or aerosols, use a NIOSH-approved respirator with an appropriate cartridge. |

Engineering Controls

| Control Type | Recommendation |

| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. |

| Safety Equipment | Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area. |

Source:[4]

Storage Conditions

| Condition | Recommendation |

| Container | Keep the container tightly closed. |

| Environment | Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. |

| Temperature | Recommended storage in a cool and dark place (<15°C). |

Sources:

Emergency and First Aid Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

| Exposure Route | First Aid Measures |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention. |

Experimental Protocols for Hazard Assessment

The hazard classifications for this compound are determined through standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). The following sections outline the general methodologies for these tests.

Acute Dermal Irritation/Corrosion (Based on OECD Test Guideline 404)

This test is designed to assess the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[7][8][9]

Principle: A single dose of the test substance is applied to a small area of the skin of an experimental animal, typically an albino rabbit.[9] The treated area is observed for signs of erythema (redness) and edema (swelling) at specific intervals.[7]

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Dose Application: Approximately 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small patch of shaved skin (approximately 6 cm²).[9]

-

Exposure: The test substance is held in contact with the skin under a porous gauze dressing for a 4-hour exposure period.[8]

-

Observation: After the exposure period, the dressing is removed, and the skin is gently cleansed. The skin is then examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal.[8]

-

Scoring: The severity of the skin reactions is scored using a standardized grading system.

-

Classification: The substance is classified based on the severity and reversibility of the observed skin reactions.

Acute Eye Irritation/Corrosion (Based on OECD Test Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single application.[10][11][12]

Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal, usually an albino rabbit. The untreated eye serves as a control.[11] The eye is then examined for lesions of the cornea, iris, and conjunctiva at specific intervals.[12]

Methodology:

-

Animal Selection: Healthy, adult albino rabbits are used.

-

Dose Application: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.[13]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after application.[13]

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored using a standardized system.[11]

-

Classification: The substance is classified based on the severity and reversibility of the observed eye lesions. To minimize animal distress, a weight-of-the-evidence analysis and in vitro testing are recommended before in vivo studies are conducted.[10][12]

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key logical relationships and workflows for the safe handling of this compound.

References

- 1. chembk.com [chembk.com]

- 2. 3,4-二氟苯甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. tcichemicals.com [tcichemicals.com]

- 5. chemical-label.com [chemical-label.com]

- 6. fishersci.com [fishersci.com]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 9. oecd.org [oecd.org]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. nucro-technics.com [nucro-technics.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. oecd.org [oecd.org]

A Technical Guide to High-Purity 3,4-Difluorobenzyl Alcohol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of high-purity 3,4-Difluorobenzyl alcohol, a key building block in pharmaceutical and materials science research. This document outlines commercial suppliers, key specifications, detailed experimental protocols for synthesis and purification, and analytical methods for quality control.

Commercial Availability and Specifications

High-purity this compound (CAS No. 85118-05-4) is available from several commercial suppliers. The typical purity offered is ≥98%, with some suppliers providing grades as high as 99%.[1][2][3] Key specifications and physical properties are summarized in the table below.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| Sigma-Aldrich | 99%[1] | 85118-05-4[1] | F₂C₆H₃CH₂OH[1] | 144.12[1] | 1.262[1] | 1.49[1] |

| TCI America | >98.0% (GC)[2][3] | 85118-05-4[2][3] | C₇H₆F₂O | 144.12 | - | - |

| Oakwood Chemical | 97% | 79538-20-8 | C₇H₆F₂O | 144.12 | 1.272 | 1.4870 |

| Chem-Impex Int'l | ≥98% | 85118-05-4 | C₇H₆F₂O | 144.12 | - | - |

| AChemBlock | 95% | 1143502-71-9 | C₇H₅BrF₂O | 223.02 | - | - |

| ChemBK | - | 85118-05-4 | C₇H₆F₂O | 144.12 | 1.262[4] | 1.49[4] |

Synthesis and Purification

The synthesis of this compound is typically achieved through a two-step process: the formation of the intermediate 3,4-Difluorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Synthesis of 3,4-Difluorobenzaldehyde

A common method for the synthesis of 3,4-Difluorobenzaldehyde is the formylation of 1,2-difluorobenzene.

Caption: Synthesis of 3,4-Difluorobenzaldehyde via formylation.

Experimental Protocol:

-

Reaction Setup: To a stirred and cooled (0 °C) solution of anhydrous aluminum chloride (0.75 mol) in methylene chloride (250 mL), add 1,2-difluorobenzene (0.5 mol).[5]

-

Addition of Reagent: Slowly add dichloromethyl methyl ether (0.75 mol) dropwise to the mixture while maintaining the temperature below 10 °C. Vigorous evolution of HCl will be observed.[5]

-

Reaction Completion: After the addition is complete, stir the reaction mixture at room temperature for 15 minutes.[5]

-

Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (500 g). Separate the organic layer, wash it with a saturated sodium bicarbonate solution until neutral, and then with brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 3,4-Difluorobenzaldehyde.[5]

Reduction of 3,4-Difluorobenzaldehyde to this compound

The reduction of the aldehyde to the alcohol is commonly achieved using a mild reducing agent such as sodium borohydride.

Caption: Reduction of 3,4-Difluorobenzaldehyde.

Experimental Protocol:

-

Reaction Setup: Dissolve 3,4-Difluorobenzaldehyde (1 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Addition of Reducing Agent: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until all the starting material is consumed.

-

Quenching and Work-up: Carefully add water to quench the excess NaBH₄, followed by the addition of dilute hydrochloric acid to neutralize the solution.

-

Extraction and Purification: Extract the product with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude alcohol can be purified by flash column chromatography or vacuum distillation.

Quality Control and Analytical Methods

To ensure the high purity of this compound, several analytical techniques are employed. The most common methods are Gas Chromatography-Mass Spectrometry (GC-MS) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of volatile and semi-volatile compounds.

Caption: GC-MS analytical workflow.

Experimental Protocol:

-

Instrumentation: A standard gas chromatograph coupled with a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injection: 1 µL of a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) is injected in splitless mode.

-

Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp: Increase to 250 °C at a rate of 10 °C/min.

-

Final hold: Hold at 250 °C for 5 minutes.

-

-

Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV with a scan range of m/z 40-400.

-

Data Analysis: Purity is determined by the area percentage of the main peak in the chromatogram. The mass spectrum is compared with standard libraries for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound.

Experimental Protocol:

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR:

-

Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Expected chemical shifts (δ) in CDCl₃: ~7.0-7.3 ppm (m, 3H, Ar-H), ~4.7 ppm (s, 2H, CH₂), ~1.8 ppm (t, 1H, OH).

-

-

¹³C NMR:

-

Acquire the spectrum with proton decoupling.

-

Expected chemical shifts (δ) in CDCl₃: ~150 ppm (dd, J = 245, 12 Hz, C-F), ~149 ppm (dd, J = 245, 12 Hz, C-F), ~138 ppm (dd, C-Ar), ~123 ppm (d, C-Ar), ~117 ppm (d, C-Ar), ~116 ppm (d, C-Ar), ~64 ppm (CH₂).

-

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions. It is classified as an irritant to the skin, eyes, and respiratory system.[1] Always consult the Safety Data Sheet (SDS) from the supplier before handling.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated fume hood.[1]

References

- 1. This compound(85118-05-4) 13C NMR [m.chemicalbook.com]

- 2. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 3. This compound | 85118-05-4 | TCI EUROPE N.V. [tcichemicals.com]

- 4. Method for preparing 3, 4-difluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 5. Synthesis routes of 3,4-Difluorobenzaldehyde [benchchem.com]

A Technical Guide to the Applications of Fluorinated Benzyl Alcohols in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Its unique properties—small atomic size, high electronegativity, and the strength of the carbon-fluorine bond—provide a powerful toolset for optimizing drug candidates. Judicious fluorination can profoundly influence a molecule's physicochemical and pharmacological profile, including its metabolic stability, membrane permeability, pKₐ, and binding affinity for its biological target.[1][2] Among the many scaffolds used in drug discovery, the benzyl alcohol moiety is a versatile and common building block. When combined, the strategic fluorination of the benzyl alcohol scaffold creates a class of intermediates with significant potential for developing safer and more effective therapeutic agents.[3]

This technical guide explores the core applications of fluorinated benzyl alcohols in medicinal chemistry, detailing their impact on molecular properties, common synthetic approaches, and their role as key intermediates in drug discovery.

Modulation of Physicochemical Properties

The substitution of hydrogen with fluorine on the aromatic ring of benzyl alcohol instigates significant changes in its electronic and physical properties. These modifications are leveraged by medicinal chemists to fine-tune the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of drug candidates.

Impact on Acidity and Hydrogen Bonding

Fluorination, particularly at the ortho position, generally increases the hydrogen-bond (HB) donating capacity, or acidity, of the benzylic hydroxyl group.[4][5][6] This is due to the strong electron- withdrawing inductive effect of the fluorine atom. However, in cases of o,o'-difluorination, this effect can be reversed due to conformational changes and intramolecular interactions, such as an OH···F hydrogen bond, which can stabilize specific rotamers.[4][6] The ability to modulate the acidity of the hydroxyl group is critical, as it can lead to stronger and more specific hydrogen bonding interactions with target proteins, potentially increasing binding affinity and drug potency.[7]

Altering Lipophilicity and Permeability

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a critical parameter that affects a drug's solubility, absorption, and ability to cross biological membranes.[8] While the introduction of a single fluorine atom can have a subtle effect, polyfluorination or the addition of a trifluoromethyl group significantly increases lipophilicity.[9] This enhanced lipophilicity can improve a compound's ability to partition into the cell membrane, a key step for reaching intracellular targets.[8][9]

Enhancing Metabolic Stability

One of the most valuable applications of fluorination is to block metabolic "hotspots." The carbon-hydrogen (C-H) bond is susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to rapid drug clearance. Replacing a hydrogen atom with fluorine, which forms a much stronger carbon-fluorine (C-F) bond, can prevent this metabolic pathway.[10] By incorporating fluorine onto the benzyl ring, chemists can protect the molecule from aromatic hydroxylation, thereby increasing its metabolic stability and extending its pharmacokinetic half-life.[2][3][10]

The diagram below illustrates the cascading effects of fluorinating a benzyl alcohol moiety.

Data Summary

The following table summarizes the general trends observed when incorporating fluorine into a benzyl alcohol scaffold.

| Property | Effect of Fluorination | Rationale & Medicinal Chemistry Implication |

| pKa (Acidity of -OH) | Generally decreases (acidity increases) | The inductive effect of fluorine enhances H-bond donor strength, potentially increasing target binding affinity.[4][5] |

| Lipophilicity (logP) | Generally increases | Improves membrane permeability and can influence protein binding; crucial for ADME properties.[9][11] |

| Metabolic Stability | Significantly increases | The strong C-F bond blocks sites of CYP450-mediated oxidation, extending the drug's half-life.[10] |

| Conformation | Can be restricted or altered | Intramolecular interactions (e.g., OH···F) can lock the molecule into a specific conformation, which may be more favorable for binding.[5][6] |

Synthesis and Experimental Protocols

Fluorinated benzyl alcohols are valuable intermediates that can be synthesized through various routes.[12][13] A common and effective method involves the reduction of the corresponding fluorinated benzoic acids or their ester derivatives.

General Synthetic Workflow

The development of a drug candidate containing a fluorinated benzyl alcohol typically follows a structured workflow from synthesis to initial biological evaluation.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Influence of fluorination on the conformational properties and hydrogen-bond acidity of benzyl alcohol derivatives - ePrints Soton [eprints.soton.ac.uk]

- 7. researchgate.net [researchgate.net]

- 8. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. EP1114809A1 - Process for the preparation of fluorobenzyl derivatives - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3,4-Difluorobenzyl Alcohol from 3,4-Difluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 3,4-difluorobenzyl alcohol from 3,4-difluorotoluene. Two primary synthetic routes are presented: a two-step process involving the oxidation of the toluene to the corresponding benzaldehyde followed by reduction to the alcohol, and an alternative pathway via side-chain bromination and subsequent hydrolysis. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering comprehensive methodologies, characterization data, and workflow visualizations to facilitate the efficient and safe production of this valuable fluorinated building block.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and other specialty chemicals. The presence of the difluoro substitution pattern on the aromatic ring can significantly influence the metabolic stability, binding affinity, and pharmacokinetic properties of drug candidates. This document outlines two reliable methods for the preparation of this compound from the readily available starting material, 3,4-difluorotoluene.

Physicochemical Properties of Reactants, Intermediates, and Product

A summary of the key physicochemical properties of the compounds involved in the synthesis is provided in the table below for easy reference.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |

| 3,4-Difluorotoluene | C₇H₆F₂ | 128.12 | 110-113 | 1.12 | 1.45 |

| 3,4-Difluorobenzaldehyde | C₇H₄F₂O | 142.10 | 80-82 (at 22.7 hPa) | 1.288 | 1.50 |

| 3,4-Difluorobenzyl bromide | C₇H₅BrF₂ | 207.02 | Not available | 1.618 | 1.526 |

| This compound | C₇H₆F₂O | 144.12 | ~208 (decomposes) | 1.262 | 1.49 |

Route 1: Oxidation Followed by Reduction

This two-step synthesis is a common and effective method for the preparation of this compound.

Experimental Workflow: Route 1

Caption: Workflow for the synthesis of this compound via oxidation and reduction.

Experimental Protocols: Route 1

Step 1: Oxidation of 3,4-Difluorotoluene to 3,4-Difluorobenzaldehyde

This protocol is adapted from a continuous flow process for a similar substrate and may be adjusted for batch synthesis.

-

Materials:

-

3,4-Difluorotoluene

-

Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O)

-

Sodium molybdate dihydrate (Na₂MoO₄·2H₂O)

-

Sodium bromide (NaBr)

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Dichloromethane (for work-up)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3,4-difluorotoluene (1.0 eq) in glacial acetic acid.

-

Add catalytic amounts of cobalt(II) acetate tetrahydrate (e.g., 0.02 eq), sodium molybdate dihydrate (e.g., 0.02 eq), and sodium bromide (e.g., 0.05 eq).

-

Heat the mixture to 80-90 °C.

-

Slowly add hydrogen peroxide (2.0-3.0 eq) dropwise over a period of 1-2 hours. Caution: The reaction is exothermic.

-

After the addition is complete, continue stirring at 80-90 °C for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

-

Separate the layers, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,4-difluorobenzaldehyde.

-

Step 2: Reduction of 3,4-Difluorobenzaldehyde to this compound

-

Materials:

-

3,4-Difluorobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol or Ethanol

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

-

Remove the bulk of the solvent under reduced pressure.

-

Partition the residue between ethyl acetate and water.

-

Separate the layers and extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound, which can be further purified by column chromatography if necessary.

-

Route 2: Side-Chain Bromination and Hydrolysis

This alternative route involves the radical-initiated bromination of the benzylic position followed by nucleophilic substitution with water.

Experimental Workflow: Route 2

Caption: Workflow for the synthesis of this compound via bromination and hydrolysis.

Experimental Protocols: Route 2

Step 1: Side-Chain Bromination of 3,4-Difluorotoluene

-

Materials:

-

3,4-Difluorotoluene

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile

-

Saturated aqueous sodium thiosulfate solution

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of 3,4-difluorotoluene (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05-1.1 eq) and a catalytic amount of AIBN (e.g., 0.02 eq).

-

Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 2-4 hours. Monitor the reaction progress by TLC or GC.

-

Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or dichloromethane) and wash with saturated aqueous sodium thiosulfate solution to remove any remaining bromine, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3,4-difluorobenzyl bromide, which may be used in the next step without further purification or purified by vacuum distillation.

-

Step 2: Hydrolysis of 3,4-Difluorobenzyl Bromide

-

Materials:

-

3,4-Difluorobenzyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

-

Acetone/Water mixture (e.g., 4:1)

-

Diethyl ether

-

Brine

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

In a round-bottom flask, dissolve the crude 3,4-difluorobenzyl bromide (1.0 eq) in a mixture of acetone and water.

-

Add potassium carbonate or sodium carbonate (1.5-2.0 eq).

-

Heat the mixture to reflux and stir for 4-8 hours, monitoring the disappearance of the starting material by TLC.

-

Cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to give this compound.

-

The product can be purified by column chromatography on silica gel if necessary.

-

Characterization Data

The following table summarizes the expected NMR and IR spectroscopic data for the key compounds.

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) |

| 3,4-Difluorotoluene | ~7.0-7.2 (m, 3H, Ar-H), 2.25 (s, 3H, CH₃) | ~150.0 (dd), ~147.0 (dd), ~132.0 (dd), ~123.0 (d), ~117.0 (d), ~115.0 (d), ~14.0 (s) | C-H (aromatic and aliphatic), C-F |

| 3,4-Difluorobenzaldehyde | 9.9 (s, 1H, CHO), 7.7-7.9 (m, 2H, Ar-H), 7.4-7.5 (m, 1H, Ar-H) | ~189.0, ~157.0 (dd), ~154.0 (dd), ~132.0 (dd), ~127.0 (d), ~119.0 (d), ~118.0 (d) | ~1700 (C=O stretch), C-H (aldehyde and aromatic), C-F |

| This compound | 7.0-7.3 (m, 3H, Ar-H), 4.65 (s, 2H, CH₂), ~2.0 (br s, 1H, OH) | ~150.0 (dd), ~148.0 (dd), ~138.0 (dd), ~123.0 (d), ~117.0 (d), ~116.0 (d), ~64.0 (s) | ~3300 (broad, O-H stretch), C-H (aromatic and aliphatic), C-O, C-F |

Safety Precautions

-

General: All experiments should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

Reagents:

-

Hydrogen peroxide is a strong oxidizing agent. Avoid contact with skin and eyes.

-

N-Bromosuccinimide (NBS) is a lachrymator and should be handled with care.

-

Azobisisobutyronitrile (AIBN) is a flammable solid and can decompose to release nitrogen gas and toxic fumes upon heating.

-

Sodium borohydride is flammable and reacts with water to produce hydrogen gas. Add it slowly to protic solvents.

-

-

Reactions:

-

The oxidation with hydrogen peroxide is exothermic and should be controlled by slow addition and cooling if necessary.

-

The bromination reaction generates HBr as a byproduct and should be performed under an inert atmosphere.

-